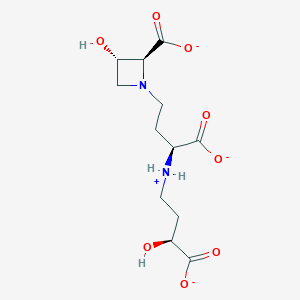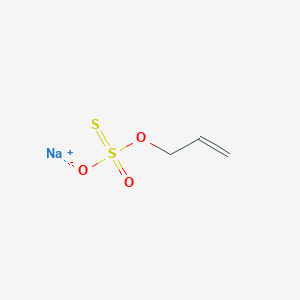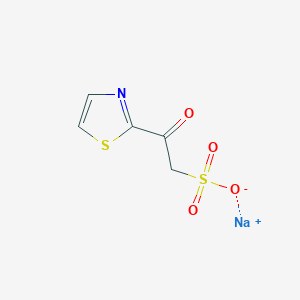
Kealiinine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kealiinine C is a natural product found in Leucetta chagosensis with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Kealiinine C, a type of 2-aminoimidazole alkaloid, has been the subject of significant research regarding its synthesis. An efficient method involving palladium-catalyzed C-H functionalization has been developed for the synthesis of Kealiinine C and its analogues. This process includes iodocyclisation of propargylguanidines followed by intramolecular Pd-catalysed cyclisation (Saha et al., 2018).
Biological Activities
- Kealiinine C, along with other Leucetta alkaloid kealiinines (A-C), have been evaluated for their antiviral and antiphytopathogenic fungus activities. Kealiinine B, in particular, showed notable anti-TMV activity, and some derivatives exhibited significant antiviral activity, emerging as potential leads for novel antiviral agent development. These compounds also displayed broad-spectrum fungicidal activities, suggesting their potential in agricultural applications (Li et al., 2018).
Medicinal Potential
- In a study exploring new imidazole alkaloids from the Indonesian sponge Leucetta chagosensis, Kealiinine C, along with other similar compounds, was identified. Some of these compounds exhibited strong antifungal activity and mild cytotoxicity against certain cell lines, highlighting their potential in developing new medicinal treatments (Hassan et al., 2004).
Eigenschaften
Produktname |
Kealiinine C |
|---|---|
Molekularformel |
C22H23N3O4 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
5,6,7-trimethoxy-4-(4-methoxyphenyl)-1-methylbenzo[f]benzimidazol-2-amine |
InChI |
InChI=1S/C22H23N3O4/c1-25-15-10-13-11-16(27-3)20(28-4)21(29-5)18(13)17(19(15)24-22(25)23)12-6-8-14(26-2)9-7-12/h6-11H,1-5H3,(H2,23,24) |
InChI-Schlüssel |
LFZBJMWIAAPZLM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=C3C(=C2)C=C(C(=C3OC)OC)OC)C4=CC=C(C=C4)OC)N=C1N |
Synonyme |
kealiinine C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)
![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)






